Nanomolar Antiproliferative Potency Against HeLa and MCF-7 Cancer Cell Lines Compared to Natural Rigidins
RigidinC2 Cpd7 demonstrates nanomolar antiproliferative activity, in stark contrast to the natural rigidins (A-D), which are essentially inactive against the same cell lines (GI50 > 100 µM) [1]. This represents a >2,600-fold improvement in potency over the natural product scaffold, validating the synthetic optimization strategy.
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | HeLa: 22 nM; MCF-7: 38 nM |
| Comparator Or Baseline | Natural Rigidins A, B, C, D: >100 µM for both HeLa and MCF-7 cells |
| Quantified Difference | >2,600-fold greater potency for RigidinC2 Cpd7 |
| Conditions | 48-hour treatment in HeLa and MCF-7 human cancer cell lines [REFS-1, REFS-2] |
Why This Matters
This magnitude of potency improvement defines RigidinC2 Cpd7 as a highly optimized lead compound, distinct from the inactive natural scaffold, making it the relevant tool for studying microtubule disruption in these models.
- [1] Magedov IV, et al. Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids. J Med Chem. 2013;56(17):6886–6900. View Source
- [2] GlpBio. CAY10701 Product Page. CAS: 1616967-52-2. View Source
